molecular formula C10H13BrClN B2724660 N-[(2-Bromophenyl)methyl]cyclopropanamine;hydrochloride CAS No. 2551115-53-6

N-[(2-Bromophenyl)methyl]cyclopropanamine;hydrochloride

Cat. No.: B2724660
CAS No.: 2551115-53-6
M. Wt: 262.58
InChI Key: CBYIXSSFYRVHET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Bromophenyl)methyl]cyclopropanamine;hydrochloride is a chemical compound with the molecular formula C10H12BrN·HCl. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Bromophenyl)methyl]cyclopropanamine;hydrochloride typically involves the reaction of 2-bromobenzyl chloride with cyclopropanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-[(2-Bromophenyl)methyl]cyclopropanamine;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropanamines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-[(2-Bromophenyl)methyl]cyclopropanamine;hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2-Bromophenyl)methyl]cyclopropanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Chlorophenyl)methyl]cyclopropanamine;hydrochloride
  • N-[(2-Fluorophenyl)methyl]cyclopropanamine;hydrochloride
  • N-[(2-Iodophenyl)methyl]cyclopropanamine;hydrochloride

Uniqueness

N-[(2-Bromophenyl)methyl]cyclopropanamine;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-10-4-2-1-3-8(10)7-12-9-5-6-9;/h1-4,9,12H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYIXSSFYRVHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.